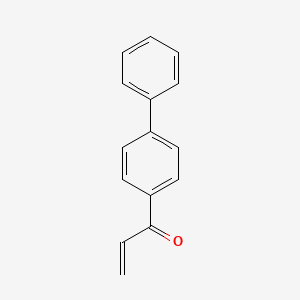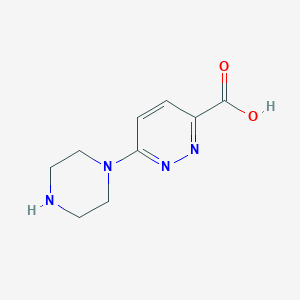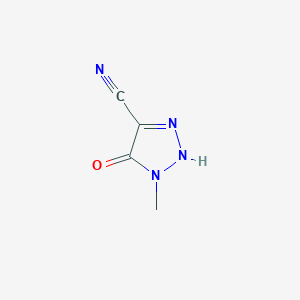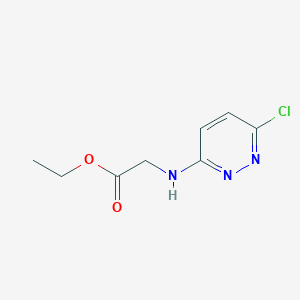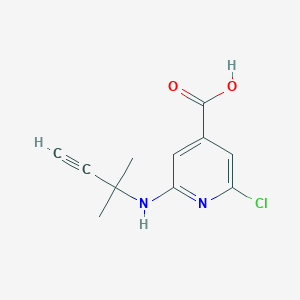
2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid is an organic compound with the molecular formula C11H11ClN2O2 This compound is of interest due to its unique structure, which includes a chloro-substituted pyridine ring and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid typically involves multiple steps One common method starts with the chlorination of isonicotinic acid to introduce the chloro group at the 2-positionThe reaction conditions often involve the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction can yield alkanes. Substitution of the chloro group can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, although specific biological activities have not been well-studied.
Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid is not well-documented. its structure suggests that it could interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites. The chloro and alkyne groups may also participate in specific chemical reactions within biological systems, potentially leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Chloroisonicotinic acid: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.
6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid: Lacks the chloro group, which may reduce its ability to participate in substitution reactions.
2-Chloro-6-aminonicotinic acid: Lacks the alkyne group, making it less versatile in synthetic applications.
Uniqueness
2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid is unique due to the presence of both a chloro and an alkyne group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
2-chloro-6-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O2/c1-4-11(2,3)14-9-6-7(10(15)16)5-8(12)13-9/h1,5-6H,2-3H3,(H,13,14)(H,15,16) |
InChI Key |
DHKSFVYNULWMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


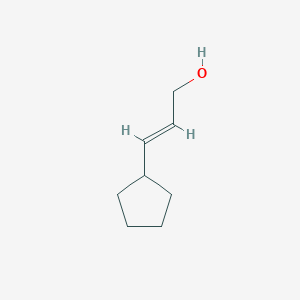
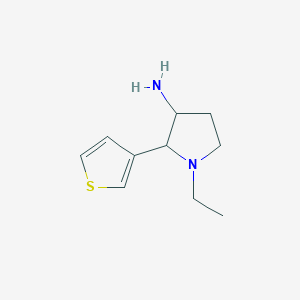
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)

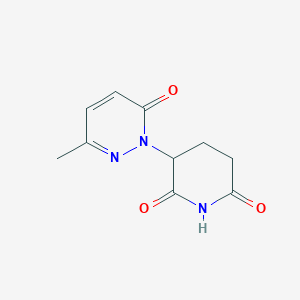
![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
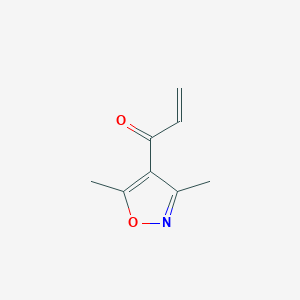

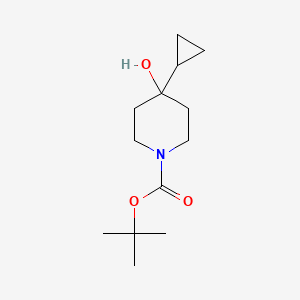
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
